(3b,14b)-Androst-5-en-3-ol
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Overview
Description
(3b,14b)-Androst-5-en-3-ol is a steroidal compound that belongs to the class of androstane derivatives. It is characterized by its unique structure, which includes a hydroxyl group at the third carbon position and a double bond between the fifth and sixth carbon atoms. This compound is of significant interest in various fields of scientific research due to its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3b,14b)-Androst-5-en-3-ol typically involves the reduction of 3-oxo-androst-4-ene derivatives using complex metal hydrides. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon. The process may also involve steps such as acylation and catalytic hydrogenation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3b,14b)-Androst-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to its corresponding saturated derivative using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the steroid nucleus, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: N-bromosuccinimide, iodine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
(3b,14b)-Androst-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound in studies of steroid chemistry.
Biology: The compound is studied for its role in biological processes, including hormone regulation and enzyme interactions.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (3b,14b)-Androst-5-en-3-ol involves its interaction with specific molecular targets, such as hormone receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in steroid metabolism or bind to androgen receptors, influencing gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
PST 2238: A compound with a similar steroidal structure, known for its antihypertensive activity.
Digitoxigenin derivatives: Compounds with similar hydroxyl and double bond positions, used in cardiac glycosides.
Uniqueness
(3b,14b)-Androst-5-en-3-ol is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFPAZBMEUSVNA-XEZGLNCPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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